Physicochemical Differentiation: LogP and Topological Polar Surface Area (tPSA) Compared to Direct-Linked Analog
The compound's calculated LogP (XLogP3-AA = 0.8) and tPSA (25.4 Ų) differ from its direct-linked analog, 4-(6-Methylpyridin-2-yl)morpholine (CAS 1321517-90-1), for which computed LogP is 0.90 and tPSA is 25.4 Ų [1]. The presence of the methylene linker in the target compound is associated with a slightly lower lipophilicity (Δ LogP = -0.1), which can be a critical factor in optimizing drug-like properties. Additionally, the introduction of a methyl group on the pyridine ring of related morpholine scaffolds has been shown in patent literature to improve target selectivity and reduce off-target effects [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 4-(6-Methylpyridin-2-yl)morpholine (CAS 1321517-90-1) with XLogP3-AA = 0.90 |
| Quantified Difference | -0.1 (Δ LogP) |
| Conditions | Computed by XLogP3 3.0 (PubChem) vs. measured LogP from chemsrc.com. |
Why This Matters
This quantitative difference in lipophilicity, though small, can significantly influence membrane permeability and protein binding, directly impacting a compound's suitability for specific biological targets, particularly in CNS applications where a narrow LogP window is often required.
- [1] PubChem. (2026). Compound Summary for CID 20791700, 4-[(6-Methylpyridin-2-yl)methyl]morpholine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1865144-22-4. View Source
- [2] Kuujia.com. (n.d.). Cas no 1270537-26-2 (3-(6-methylpyridin-2-yl)morpholine). Retrieved from search results. View Source
